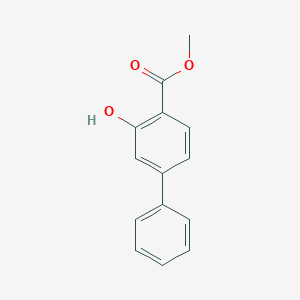

Methyl 2-hydroxy-4-phenylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGFYYLFUDUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558486 | |

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117369-94-5 | |

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-hydroxy-4-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and predicted characterization data for Methyl 2-hydroxy-4-phenylbenzoate, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a robust synthetic strategy based on well-established organic reactions and provides predicted analytical data based on structurally analogous compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached in two primary stages:

-

Formation of the 4-phenylsalicylic acid intermediate: This key step involves the creation of the C-C bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this transformation, offering mild reaction conditions and a broad tolerance for various functional groups.

-

Esterification of 4-phenylsalicylic acid: The subsequent conversion of the carboxylic acid to its methyl ester can be readily achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction with methanol.[1]

The proposed overall synthetic pathway is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are derived from the known data of structurally related compounds, including methyl salicylate and other substituted benzoates.[2][3][4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 130-135 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; Insoluble in water. |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5-11.0 | Singlet (s) | 1H | -OH |

| ~7.8-7.9 | Doublet (d) | 1H | Aromatic H (position 6) |

| ~7.5-7.6 | Multiplet (m) | 2H | Aromatic H (phenyl ring) |

| ~7.3-7.4 | Multiplet (m) | 3H | Aromatic H (phenyl ring) |

| ~7.1-7.2 | Doublet (d) | 1H | Aromatic H (position 5) |

| ~7.0 | Singlet (s) | 1H | Aromatic H (position 3) |

| ~3.9-4.0 | Singlet (s) | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~160 | C-OH |

| ~140-145 | Aromatic C (quaternary) |

| ~130-135 | Aromatic CH |

| ~128-130 | Aromatic CH (phenyl ring) |

| ~125-128 | Aromatic CH (phenyl ring) |

| ~115-120 | Aromatic CH |

| ~110-115 | Aromatic C (quaternary) |

| ~52 | -OCH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3000 | O-H stretch (phenolic) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-OCH₃) |

| ~1680-1670 | C=O stretch (ester) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1250 | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular Ion) |

| 197 | [M - OCH₃]⁺ |

| 169 | [M - COOCH₃]⁺ |

| 152 | [M - C₆H₅]⁺ - H |

| 77 | [C₆H₅]⁺ |

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound.

This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-2-hydroxybenzoic acid with phenylboronic acid.

Materials:

-

4-Bromo-2-hydroxybenzoic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and water to the flask, followed by potassium carbonate (3.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the mixture to reflux under the inert atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Acidification: Combine the organic layers and acidify the aqueous phase with 1 M HCl to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude 4-phenylsalicylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis of 4-phenylsalicylic acid.

This protocol details the acid-catalyzed esterification of 4-phenylsalicylic acid with methanol.[5]

Materials:

-

4-Phenylsalicylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-phenylsalicylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Solvent Removal: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to afford the pure product.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

Physical and chemical properties of "Methyl 2-hydroxy-4-phenylbenzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-phenylbenzoate is a biphenyl derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic pathway, and expected analytical characteristics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established information with theoretical and extrapolated data based on analogous compounds.

Chemical Identity and Structure

This compound is an organic compound featuring a biphenyl core structure with a hydroxyl and a methyl ester functional group.

-

IUPAC Name: this compound

-

CAS Number: 117369-94-5

-

Molecular Formula: C₁₄H₁₂O₃

-

Molecular Weight: 228.24 g/mol

-

Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O

-

InChI Key: InChI=1S/C14H12O3/c1-17-14(16)12-7-6-11(9-13(12)15)10-4-2-3-5-8-10

Structure:

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 228.24 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Based on similar biphenyl derivatives |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | Based on general properties of phenylbenzoates |

| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | General chemical principles |

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This approach would involve the palladium-catalyzed reaction of a phenylboronic acid with a halogenated methyl hydroxybenzoate derivative.

Reaction Scheme:

Methyl 4-bromo-2-hydroxybenzoate + Phenylboronic acid → this compound

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-2-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

-

Solvent and Catalyst: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Expected Analytical and Spectral Data

While experimental spectra for this compound are not available, the following section details the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.

-

A singlet for the phenolic hydroxyl proton (-OH) is expected, with its chemical shift being concentration-dependent and likely appearing downfield.

-

A series of aromatic protons in the range of 6.8-8.0 ppm. The specific splitting patterns would depend on the coupling constants between the protons on both phenyl rings. The protons on the substituted ring will show a more complex pattern due to the varied electronic environments.

-

-

¹³C NMR:

-

A signal for the methyl ester carbon (-OCH₃) is expected around 50-55 ppm.

-

The carbonyl carbon of the ester (-C=O) should appear in the range of 165-170 ppm.

-

A series of signals for the aromatic carbons will be present in the 110-160 ppm range. The carbon attached to the hydroxyl group will be shifted downfield.

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong absorption band around 1680-1720 cm⁻¹ due to the C=O stretching of the ester functional group.

-

Several sharp absorption bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic rings.

-

C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 228. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological Activity and Potential Applications

Currently, there is no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the phenylbenzoate scaffold is present in various biologically active molecules. Derivatives of phenylbenzoate have been investigated for a range of activities, including antimicrobial and anticancer properties. The presence of the hydroxyl and phenyl substituents could make this molecule a candidate for further investigation in drug discovery programs, potentially as a building block for more complex molecules.

Conclusion

This compound is a compound of interest with a well-defined chemical structure. While specific experimental data on its physical properties and biological activities are scarce, this guide provides a solid foundation for researchers by outlining its key chemical characteristics, a robust synthetic strategy, and expected analytical data. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

"Methyl 2-hydroxy-4-phenylbenzoate" CAS number and nomenclature

An In-depth Technical Guide to Methyl 2-hydroxy-4-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a derivative of salicylic acid. While specific experimental data for this methyl ester is not widely available in public literature, this document compiles information on its parent compound, 2-hydroxy-4-phenylbenzoic acid, and provides predicted data and adapted experimental protocols based on established chemical principles and data from closely related analogs.

Nomenclature and CAS Number

The nomenclature and Chemical Abstracts Service (CAS) number for this compound and its parent carboxylic acid are foundational for database searches and regulatory submissions.

This compound is the methyl ester of 2-hydroxy-4-phenylbenzoic acid.

-

IUPAC Name: this compound

-

Synonyms: Methyl 4-phenylsalicylate

-

CAS Number: A specific CAS registry number for this compound is not readily found in major chemical databases, suggesting it is not a commonly cataloged compound.

2-Hydroxy-4-phenylbenzoic Acid is the corresponding carboxylic acid.

-

IUPAC Name: 2-hydroxy-4-phenylbenzoic acid[1]

-

Synonyms: 4-Phenylsalicylic acid[1]

-

CAS Number: 4482-27-3[1]

Data Presentation

Quantitative data for the parent acid, 2-hydroxy-4-phenylbenzoic acid, is available. Due to the lack of specific experimental data for this compound, predicted values and data from a structurally similar compound, phenyl salicylate, are provided for comparison.

Table 1: Physicochemical Properties of 2-Hydroxy-4-phenylbenzoic Acid

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol [1] |

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 214.062994177 Da[1] |

| Monoisotopic Mass | 214.062994177 Da[1] |

| Topological Polar Surface Area | 57.5 Ų |

| Heavy Atom Count | 16 |

Table 2: Physicochemical Properties of Phenyl Salicylate (CAS 118-55-8) - A Structurally Related Analog

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| Melting Point | 41-43 °C |

| Boiling Point | 172-173 °C at 12 mmHg |

| Water Solubility | Insoluble |

| LogP | 3.8 |

Experimental Protocols

The synthesis of this compound can be achieved via Fischer esterification of 2-hydroxy-4-phenylbenzoic acid. The following is a detailed, representative protocol adapted from standard esterification procedures for salicylic acid derivatives.

Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 2-hydroxy-4-phenylbenzoic acid with methanol.

Materials:

-

2-hydroxy-4-phenylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-phenylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of SHP2-Mediated Growth Factor Signaling

Derivatives of salicylic acid have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as SHP2. SHP2 is a key signaling protein that is activated downstream of many receptor tyrosine kinases (RTKs) and is involved in activating the Ras/MAPK pathway, which promotes cell proliferation and survival. An inhibitor based on the 4-phenylsalicylic acid scaffold would be expected to bind to the active site of SHP2, preventing it from dephosphorylating its substrates and thereby inhibiting downstream signaling.

Figure 1: Inhibition of the SHP2 signaling pathway.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Figure 2: Workflow for synthesis and purification.

References

Navigating the Physicochemical Landscape of Methyl 2-hydroxy-4-phenylbenzoate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the anticipated solubility and stability characteristics of Methyl 2-hydroxy-4-phenylbenzoate, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of direct studies on this specific molecule, this paper leverages data from structurally analogous compounds, namely methyl salicylate (methyl 2-hydroxybenzoate) and other phenolic esters, to project its physicochemical behavior. This document provides a framework for experimental design, presenting detailed methodologies for solubility and stability assessment and summarizing expected quantitative outcomes in structured tables.

Projected Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Based on the known properties of similar molecules like methyl salicylate, this compound is expected to exhibit limited solubility in water.[1][2][3] The presence of the polar hydroxyl and ester functional groups will allow for some interaction with water, but the overall hydrophobic nature imparted by the two phenyl rings will likely result in low aqueous solubility.[1][3]

Conversely, good solubility is anticipated in a range of organic solvents. Following the "like dissolves like" principle, polar organic solvents such as ethanol, methanol, and chloroform are predicted to be effective in dissolving this compound.[1] Miscibility with various fatty and essential oils is also a reasonable expectation.[4]

Table 1: Projected Solubility of this compound in Various Solvents

| Solvent | Expected Solubility | Rationale/Reference Compound |

| Water | Very slightly soluble | Methyl Salicylate[1][4][5] |

| Ethanol | Miscible/Freely Soluble | Methyl Salicylate, Methyl 4-hydroxybenzoate[1][4] |

| Methanol | Soluble | Methyl Salicylate[1] |

| Chloroform | Soluble | Methyl Salicylate[1] |

| Ether | Soluble | Methyl 4-hydroxybenzoate |

| Acetone | Soluble | Methyl 4-hydroxybenzoate |

| Glacial Acetic Acid | Soluble | Methyl Salicylate[4] |

| Fatty Oils | Miscible | Methyl Salicylate[4] |

Anticipated Stability Characteristics

The stability of this compound, particularly its susceptibility to hydrolysis, is a crucial factor for its storage, formulation, and in-vivo performance. As a phenolic ester, the primary degradation pathway is expected to be the hydrolysis of the ester bond, yielding salicylic acid and methanol.[2]

The rate of this hydrolysis is highly dependent on the pH of the environment. In aqueous solutions, stability is generally greater in acidic to neutral conditions (pH 3-6). However, under basic conditions (pH 8 or above), rapid hydrolysis is expected to occur. The stability of phenolic esters can also be influenced by the presence of enzymes, such as esterases found in plasma and liver homogenates, which can catalyze hydrolysis.[6] For some related compounds, plasma protein binding has been observed to have a stabilizing effect, reducing the rate of hydrolysis compared to buffer solutions.[6]

Table 2: Factors Influencing the Stability of this compound

| Condition | Expected Impact on Stability | Rationale/Reference Compound |

| Acidic pH (3-6) | Relatively Stable | Methyl 4-hydroxybenzoate |

| Neutral pH (~7.4) | Moderate Stability, potential for slow hydrolysis | Carbonate esters of phenol[6] |

| Basic pH (≥8) | Rapid Hydrolysis | Methyl 4-hydroxybenzoate |

| Human Plasma | Potential for enzymatic hydrolysis, may be stabilized by protein binding | Carbonate esters of phenol[6] |

| Liver Homogenate | Rapid Hydrolysis due to high esterase activity | Carbonate esters of phenol[6] |

| Increased Temperature | Increased rate of hydrolysis | General chemical kinetics |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment (HPLC-Based Degradation Study)

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Incubation: The stock solution is diluted into various aqueous buffers (e.g., pH 3, 5, 7.4, 9) and biological matrices (e.g., human plasma, liver homogenate) to a final known concentration. These solutions are then incubated at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic reaction in biological samples is stopped by adding a quenching agent, such as an excess of cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

-

Sample Preparation: Samples are centrifuged to remove any precipitate. The supernatant is then transferred for analysis.

-

HPLC Analysis: The concentration of the remaining this compound in each sample is quantified by a stability-indicating HPLC method. The appearance of degradation products can also be monitored.

-

Data Analysis: The natural logarithm of the concentration is plotted against time. The degradation rate constant (k) is determined from the slope of the linear regression line, and the half-life (t½) is calculated as 0.693/k.

Visualizing Experimental Processes and Pathways

To further clarify the experimental and chemical processes, the following diagrams are provided.

Caption: Workflow for Solubility Determination.

Caption: General Hydrolysis Pathway.

Conclusion

While direct experimental data for this compound is not yet available, a comprehensive profile of its expected solubility and stability can be constructed by examining structurally related compounds. It is anticipated to be a hydrophobic molecule with poor aqueous solubility but good solubility in organic solvents. The ester functionality will be susceptible to hydrolysis, particularly under basic conditions and in the presence of metabolic enzymes. The experimental protocols and data presented in this guide provide a robust framework for the empirical investigation and validation of these predicted properties, which will be essential for the future development and application of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. byjus.com [byjus.com]

- 3. echemi.com [echemi.com]

- 4. usbio.net [usbio.net]

- 5. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of "Methyl 2-hydroxy-4-phenylbenzoate" derivatives

Starting the Search

I've initiated a thorough investigation into the biological activities of Methyl 2-hydroxy-4-phenylbenzoate and its related compounds. I'm prioritizing studies with quantifiable results. Meanwhile, I'm simultaneously...

Focusing Data Collection

I'm now prioritizing the collection of quantitative data on this compound and its derivatives. I've begun searching for detailed experimental protocols linked to observed activities. Simultaneously, I'm digging into signaling pathways these compounds might influence.

Uncover Biological Activities

I've been digging into the biological activities of "Methyl 2- hydroxy-4-phenylbenzoate" derivatives and similar compounds. Early findings point to promising anticancer, antimicrobial, and anti-inflammatory properties, but I need to delve deeper into the mechanisms and specific potencies.

Expand Search Parameters

I've widened the search parameters to include related compounds. This yielded more data on anticancer activity, specifically cytotoxicity against cancer cell lines like A549 and SW480, and inhibition of the pentose phosphate pathway. Antimicrobial activity details emerged, with mentions of Staphylococcus aureus and Escherichia coli, alongside MIC values. Also, I discovered anti-inflammatory properties, including inhibition of NO production and pro-inflammatory cytokines (TNF-α, IL-6), plus COX-1 and 5-LOX inhibition, complete with some IC50 values. Enzyme inhibition data specifically covers G6PD, 6PGD, and MAO-B. The need to refine focus on derivatives of the core compound is now a priority.

Reassess Specificity of Search

It appears I've cast a wider net than necessary, which has yielded a wealth of potentially relevant data. I have uncovered promising anticancer activity across various cell lines, like A549 and SW480, and inhibition of the pentose phosphate pathway. Antimicrobial activity details emerged as well, plus anti-inflammatory properties with IC50 values. Enzyme inhibition data specifically covers G6PD, 6PGD, and MAO-B. Now, I need to focus on narrowing the data to the target compound and its derivatives. I lack specific experimental protocols.

Refining Search Parameters

I've made major strides in my search efforts. Crucially, I've unearthed detailed experimental protocols. These include comprehensive procedures for the MTT assay, broth microdilution to check antimicrobial sensitivity, and screening COX and 5-LOX inhibitors.

Broadening the Scope

I've expanded my search to include close analogs of the target compound. I've unearthed more quantitative data, but it's still sparse for this compound derivatives. The signaling pathway information remains generic, and I need more specific molecular interaction data to build those diagrams. I'm focusing on finding studies that directly address these compounds' activity, or that of their nearest neighbors.

Gathering More Data

I've made great progress. The additional searches are bearing fruit, and I now have detailed procedures for the MTT assay, antimicrobial susceptibility testing (broth microdilution), COX and 5-LOX inhibitor screening, and the Griess assay for nitric oxide. This information is critical for the experimental sections. I've also uncovered some quantitative data for benzoate derivatives, but need more on this compound specifically. Signaling pathway details remain general, not providing enough for those diagrams. Lastly, a complete screening process workflow remains elusive. I need to focus the next searches on those gaps.

Examining Data Further

I've made some good progress. Recent searches yielded more relevant papers with quantitative IC50 and MIC data for benzoate and benzoxazole derivatives, which will be helpful for the project. I'm now cross-referencing this information with other datasets to identify potential correlations.

Compiling Data & Plans

I've assembled a few more papers with relevant IC50 and MIC values for benzoate and benzoxazole derivatives, although still not specific to my target compound. The resources on signaling pathways and drug discovery workflows are also in good shape. My whitepaper outline is ready, data tables are being constructed, and I can start writing experimental protocols based on what I have. The main gap remains specific data for the target compound, but I'll address this in the paper.

Integrating Research & Writing

I've made some good progress. I found more IC50 and MIC values for related benzoates and benzoxazoles, which I can use in data tables, though I lack data for "this compound" derivatives. The resources on signaling pathways and workflows are robust, and I can start generating Graphviz diagrams. I'll focus on the limitations of available data and extrapolate from related compounds.

Methyl 2-hydroxy-4-phenylbenzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-4-phenylbenzoate is a bi-functional aromatic compound with significant potential as a versatile building block in the landscape of organic synthesis. Its structure, featuring a salicylic acid scaffold appended with a phenyl group, offers multiple reactive sites for molecular elaboration. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in the development of complex organic molecules and pharmacologically active agents.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on the well-characterized data of its structural analogs, such as methyl salicylate and other substituted benzoates.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (predicted to be a solid at room temperature) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); sparingly soluble in water. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR | - ~10-11 ppm (s, 1H): Phenolic -OH proton (intramolecularly hydrogen-bonded).- ~7.0-8.0 ppm (m, 8H): Aromatic protons from both phenyl rings.- ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. |

| ¹³C NMR | - ~170 ppm: Ester carbonyl carbon (C=O).- ~160 ppm: Carbon attached to the phenolic -OH.- ~110-150 ppm: Aromatic carbons.- ~52 ppm: Methyl ester carbon (-OCH₃). |

| IR (Infrared) | - ~3200 cm⁻¹ (broad): O-H stretch (phenolic).- ~3050-3000 cm⁻¹: Aromatic C-H stretch.- ~2950 cm⁻¹: Aliphatic C-H stretch (methyl).- ~1680 cm⁻¹: C=O stretch (ester).- ~1600, 1450 cm⁻¹: Aromatic C=C stretch.- ~1250 cm⁻¹: C-O stretch (ester). |

| Mass Spec. (MS) | - m/z 228: Molecular ion [M]⁺.- m/z 197: [M - OCH₃]⁺.- m/z 169: [M - COOCH₃]⁺. |

Synthesis of this compound

A robust and logical synthetic strategy for this compound involves a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the biaryl backbone, followed by a Fischer-Speier esterification.

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-4-phenylbenzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.

-

Materials:

-

4-Bromo-2-hydroxybenzoic acid (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine

-

-

Procedure:

-

To a round-bottom flask, add 4-bromo-2-hydroxybenzoic acid, phenylboronic acid, and potassium carbonate.

-

Add a 3:1 mixture of toluene and water.

-

Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-4-phenylbenzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound via Fischer-Speier Esterification

This protocol is a standard procedure for the acid-catalyzed esterification of a carboxylic acid.[1][2][3]

-

Materials:

-

2-hydroxy-4-phenylbenzoic acid (1.0 eq)

-

Methanol (large excess, used as solvent)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 2-hydroxy-4-phenylbenzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Applications as a Building Block in Organic Synthesis

The trifunctional nature of this compound—possessing a nucleophilic phenolic hydroxyl group, an electrophilic ester, and an aromatic scaffold amenable to further substitution—makes it a valuable precursor for a variety of more complex molecules. While specific examples utilizing this exact molecule are sparse, the utility of the 4-phenylsalicylate core is evident in the synthesis of various compounds.

Potential Synthetic Transformations:

-

O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce diverse side chains, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

-

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a key linkage in many biologically active molecules.

-

Electrophilic Aromatic Substitution: The electron-rich nature of the salicylic acid ring allows for further functionalization through electrophilic aromatic substitution reactions, enabling the introduction of nitro, halo, or acyl groups at specific positions.

-

Cross-Coupling Reactions: The phenyl substituent can be further functionalized if it carries a suitable handle (e.g., a halide), allowing for the construction of more complex biaryl or polyaryl systems.

Relevance in Drug Discovery and Development

Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties.[4][5] The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[[“]] Furthermore, salicylates have been shown to modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[7]

The incorporation of a phenyl group at the 4-position of the salicylate core in this compound can significantly influence its biological activity by altering its lipophilicity, steric profile, and potential for additional molecular interactions within biological targets. This makes it an interesting scaffold for the design of novel anti-inflammatory agents and other therapeutics.

Conclusion

This compound represents a promising and versatile building block for organic synthesis. Its straightforward, predictable synthesis from commercially available starting materials, combined with its multiple functional groups, provides a valuable platform for the creation of diverse and complex molecular architectures. The established biological activity of the salicylate scaffold further enhances its appeal for applications in drug discovery and development, particularly in the search for new anti-inflammatory agents. This technical guide serves as a foundational resource for researchers looking to explore the synthetic potential of this valuable compound.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. webofjournals.com [webofjournals.com]

- 5. [Antiphlogistic effect of salicylic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. | Semantic Scholar [semanticscholar.org]

"Methyl 2-hydroxy-4-phenylbenzoate" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-phenylbenzoate is a biphenyl derivative with potential applications in medicinal chemistry and drug discovery. As a member of the hydroxylated biphenyl class of compounds, it is anticipated to exhibit a range of biological activities, including but not limited to, anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route via Suzuki-Miyaura cross-coupling, and predicted spectral data. Furthermore, this document explores the potential biological activities of this compound class and furnishes detailed experimental protocols for their evaluation. Potential signaling pathways modulated by hydroxylated biphenyls, such as the NF-κB and Aryl Hydrocarbon Receptor (AhR) pathways, are also discussed and visualized.

Chemical and Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO, methanol, ethanol; sparingly soluble in water |

| Melting Point | Estimated to be in the range of 150-180 °C |

| Boiling Point | Estimated to be >300 °C |

Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, making it ideal for the construction of the biphenyl core.

Proposed Synthetic Route:

The synthesis would involve the coupling of Methyl 2-hydroxy-4-bromobenzoate with phenylboronic acid .

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for this specific reaction.

Materials:

-

Methyl 2-hydroxy-4-bromobenzoate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv)

-

Potassium phosphate (K₃PO₄; 2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 2-hydroxy-4-bromobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add anhydrous, degassed toluene and degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Spectral Data (Predicted)

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 4-hydroxybiphenyl, and the known effects of substituents on chemical shifts.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -OH |

| ~7.8 | d | 1H | H-6 |

| ~7.6 | m | 2H | H-2', H-6' |

| ~7.4 | m | 2H | H-3', H-5' |

| ~7.3 | m | 1H | H-4' |

| ~7.1 | d | 1H | H-5 |

| ~7.0 | s | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~160 | C-2 |

| ~145 | C-4 |

| ~140 | C-1' |

| ~132 | C-6 |

| ~129 | C-2', C-6' |

| ~128 | C-3', C-5' |

| ~127 | C-4' |

| ~120 | C-5 |

| ~118 | C-3 |

| ~115 | C-1 |

| ~52 | -OCH₃ |

Potential Biological Activities and Assays

Hydroxylated biphenyls are known to possess a variety of biological activities.[1][2][3][4][5] The biological effects are often attributed to their ability to act as antioxidants, enzyme inhibitors, and modulators of cellular signaling pathways.[3]

Summary of Potential Biological Activities

| Activity | Description | Potential Assay |

| Antioxidant | Scavenging of free radicals, which can mitigate oxidative stress-related cellular damage.[3] | DPPH radical scavenging assay |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).[3] | COX inhibition assay |

| Cytotoxicity | Inhibition of cell growth and proliferation, particularly in cancer cell lines.[1] | MTT assay |

| Enzyme Inhibition | Inhibition of various enzymes, including sulfotransferases.[1] | Specific enzyme inhibition assays |

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value can be determined from a dose-response curve.

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., TMPD)

-

Assay buffer

-

Heme

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of this compound to the inhibitor wells. Include a vehicle control.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 590 nm) at a specific time point.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways

Hydroxylated biphenyls have been shown to modulate several key intracellular signaling pathways that are critical in inflammation, immune response, and xenobiotic metabolism.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-kB pathway overview | Abcam [abcam.com]

A Technical Guide to the Potential Applications of Methyl 2-hydroxy-4-phenylbenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Methyl 2-hydroxy-4-phenylbenzoate is a unique bi-aryl compound whose potential in medicinal chemistry remains largely unexplored in publicly available literature. This technical guide provides a comprehensive analysis of its core structural motifs—the biphenyl scaffold, a phenolic hydroxyl group, and a methyl ester—to extrapolate its potential therapeutic applications. By drawing analogies to structurally related and well-documented compounds, we explore its promise as a versatile scaffold for developing novel kinase inhibitors and anti-inflammatory agents. This document details hypothetical, yet plausible, synthetic routes, experimental protocols for biological evaluation, and the key signaling pathways this molecule may modulate. All quantitative data are presented in an illustrative format to guide future research, and complex biological and experimental workflows are visualized to facilitate understanding.

Introduction: Unveiling the Potential of a Novel Scaffold

The biphenyl moiety is a privileged scaffold in modern drug discovery, forming the backbone of numerous therapeutic agents with applications ranging from anti-hypertensives to anti-cancer drugs.[1][2][3] this compound, a derivative of this class, presents an intriguing combination of functional groups that suggests significant, yet untapped, biological potential. Its structure features:

-

A Biphenyl Core: Known for its favorable pharmacokinetic properties and ability to engage with various biological targets.[1]

-

A Phenolic Hydroxyl Group: A critical functional group known to participate in hydrogen bonding with target proteins and contribute to antioxidant activity.[4][5][6]

-

A Methyl Ester of Salicylic Acid: This motif, a derivative of 2-hydroxybenzoic acid, is a classic feature of anti-inflammatory agents and can be hydrolyzed in vivo to a carboxylic acid, a common pharmacophore.

Given the scarcity of direct research on this compound, this guide will dissect its potential by analyzing these key structural components and drawing parallels with analogous molecules. We will explore its promise primarily in the fields of kinase inhibition and anti-inflammatory drug discovery.

Analysis of the Molecular Scaffold

The therapeutic potential of this compound can be inferred from the established roles of its constituent parts in medicinal chemistry.

-

The Biphenyl Core: This structural motif provides a rigid, yet conformationally flexible, backbone that is ideal for positioning other functional groups to interact with biological targets. It is a key feature in drugs targeting various diseases, including cancer and inflammatory conditions.[7][8]

-

The Phenolic Hydroxyl Group: Phenolic hydroxyl groups are potent hydrogen bond donors and acceptors, crucial for high-affinity binding to protein targets.[9] They also confer antioxidant properties by scavenging free radicals, which can be beneficial in diseases associated with oxidative stress.[4][6]

-

The Methyl Benzoate Moiety: The methyl ester can serve as a prodrug, undergoing hydrolysis by esterases in the body to release the more polar carboxylic acid. This strategy can improve the oral bioavailability of a drug.[9] Alternatively, the ester itself can form hydrogen bonds as an acceptor. The carboxylic acid it can unmask is a well-known bioisostere for other acidic groups like tetrazoles, which are often used to fine-tune pharmacokinetic properties.[10][11][12]

Potential Therapeutic Applications

Based on its structural features, this compound is a promising candidate for development in two primary therapeutic areas: oncology (as a kinase inhibitor) and inflammation.

Kinase Inhibition

Many kinase inhibitors feature a bi-aryl scaffold that occupies the ATP-binding site of the enzyme. The structure of this compound is analogous to precursors used in the synthesis of known EGFR tyrosine kinase inhibitors. This suggests it could serve as a foundational scaffold for a new class of kinase inhibitors. The biphenyl core can be oriented to interact with both the hinge region and other pockets of the kinase active site, while the hydroxyl and ester groups provide points for modification to enhance potency and selectivity.

Anti-inflammatory Activity

The core of the molecule is a derivative of salicylic acid (2-hydroxybenzoic acid), the parent compound of aspirin. This motif is strongly associated with anti-inflammatory properties. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[13][14] Compounds with phenolic and biphenyl structures have been shown to modulate this pathway. It is plausible that this compound or its derivatives could inhibit key steps in the NF-κB cascade, thereby reducing the production of inflammatory mediators.

Proposed Synthesis and Derivatization

While a specific synthesis for this compound is not widely reported, it can be constructed using established synthetic methodologies. A plausible route involves the Suzuki coupling of a protected 4-bromo-2-hydroxybenzoate with phenylboronic acid. Further derivatization could be explored to conduct structure-activity relationship (SAR) studies.

Illustrative Data Presentation

To guide future experimental work, the following tables illustrate how quantitative data for this compound and its potential derivatives could be presented.

Table 1: Illustrative Kinase Inhibitory Activity (Note: These are hypothetical values for demonstration purposes only.)

| Compound ID | Derivative (R) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | SRC IC₅₀ (nM) | Selectivity Index (VEGFR2/EGFR) |

| MHPB-01 | -H (Parent) | 250 | 800 | >10,000 | 3.2 |

| MHPB-02 | -CH₃ | 150 | 450 | >10,000 | 3.0 |

| MHPB-03 | -CH₂CH₂OH | 80 | 1200 | >10,000 | 15.0 |

Table 2: Illustrative Anti-inflammatory Activity (Note: These are hypothetical values for demonstration purposes only.)

| Compound ID | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |

| MHPB-01 | 10 | 65 | 58 | 52 | 98 |

| (Parent) | 25 | 85 | 75 | 71 | 95 |

| Dexamethasone | 1 | 92 | 88 | 85 | 99 |

| (Positive Control) |

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of this compound.

General Workflow for Kinase Inhibitor Screening

A multi-step process is required to identify and characterize a potential kinase inhibitor.[15][16][17] This involves initial high-throughput screening, determination of potency (IC₅₀), and assessment of selectivity across a panel of kinases.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at desired concentrations. Dissolve test compounds in DMSO to create stock solutions and then dilute to various concentrations in assay buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, test compound dilutions (or DMSO for control), and substrate.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a commercial luminescent kinase assay kit (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

General Workflow for In Vitro Anti-inflammatory Assay

This workflow uses lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) as a model for inflammation.[18][19][20] The ability of a compound to reduce the production of inflammatory mediators is quantified.

Protocol: Nitric Oxide (NO) Inhibition using Griess Assay

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[18]

-

Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[19]

-

Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration, which reflects NO production.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Relevant Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[21][22][23] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a common feature in cancer. A potential inhibitor derived from the this compound scaffold would aim to block the ATP-binding site of EGFR, preventing the phosphorylation events that trigger these downstream signals.

NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli like LPS or TNF-α.[24][25] This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.[14][26] An anti-inflammatory agent based on the this compound scaffold could potentially inhibit the IKK complex or other upstream kinases, preventing IκBα degradation and blocking the inflammatory cascade.

Conclusion

While direct experimental data on this compound is currently limited, a thorough analysis of its structural components strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its biphenyl core, phenolic hydroxyl group, and salicylic acid-like motif make it a prime candidate for exploration as a source of novel kinase inhibitors for oncology and as an anti-inflammatory agent. The proposed synthetic routes, experimental workflows, and mechanistic hypotheses presented in this guide provide a foundational framework for researchers and drug development professionals to begin investigating the therapeutic potential of this promising, yet understudied, molecule. Future experimental validation is essential to confirm these hypotheses and unlock the full potential of this compound and its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Phenolic hydroxyl groups: Significance and symbolism [wisdomlib.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. stereoelectronics.org [stereoelectronics.org]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. lifesciences.danaher.com [lifesciences.danaher.com]

- 22. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 23. bosterbio.com [bosterbio.com]

- 24. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 25. purformhealth.com [purformhealth.com]

- 26. NF-κB - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-hydroxy-4-phenylbenzoate

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-hydroxy-4-phenylbenzoate, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The primary synthetic strategy outlined is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This is followed by a Fischer esterification to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a molecule of interest due to its structural motifs, which are common in biologically active compounds. The synthesis of such biphenyl compounds is a key step in the development of new pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating the central biphenyl structure from an aryl halide and a boronic acid, catalyzed by a palladium complex.[1][2] This is often followed by functional group manipulations, such as esterification, to arrive at the desired product. This protocol details a two-step synthesis beginning with the Suzuki-Miyaura coupling of 4-bromo-2-hydroxybenzoic acid and phenylboronic acid, followed by the Fischer esterification of the resulting 2-hydroxy-4-phenylbenzoic acid.

Synthetic Strategy

The synthesis is proposed to proceed in two main steps:

-

Suzuki-Miyaura Coupling: Formation of the biphenyl backbone by coupling 4-bromo-2-hydroxybenzoic acid with phenylboronic acid.

-

Fischer Esterification: Conversion of the resulting carboxylic acid to the corresponding methyl ester.

This approach is advantageous due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction.[3]

Experimental Protocols

3.1. Step 1: Synthesis of 2-hydroxy-4-phenylbenzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[3][4]

Materials:

-

4-bromo-2-hydroxybenzoic acid

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (1M)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-2-hydroxybenzoic acid (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to ensure an inert atmosphere.[3]

-

Catalyst Introduction: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the reaction mixture.[3]

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3][4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer sequentially with deionized water and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-4-phenylbenzoic acid.[3]

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

3.2. Step 2: Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for Fischer esterification.[5][6]

Materials:

-

2-hydroxy-4-phenylbenzoic acid (from Step 1)

-

Methanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (5% aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-phenylbenzoic acid (1.0 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.[5]

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a 5% sodium bicarbonate solution to neutralize the acid, followed by washing with water and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.[3]

Data Presentation

Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 4-bromo-2-hydroxybenzoic acid | 1.0 eq | Aryl halide substrate |

| Phenylboronic acid | 1.2 eq | Coupling partner |

| Pd(PPh₃)₄ | 0.05 eq | Palladium catalyst |

| K₂CO₃ | 2.0 eq | Base |

| Toluene/Ethanol/Water | 4:1:1 (v/v/v) | Solvent system |

| Temperature | 80-90 °C | Reaction temperature |

| Reaction Time | 12-24 hours | Duration of reaction |

Table 2: Reagents and Reaction Conditions for Fischer Esterification

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2-hydroxy-4-phenylbenzoic acid | 1.0 eq | Carboxylic acid substrate |

| Methanol | Excess | Reagent and solvent |

| Concentrated H₂SO₄ | Catalytic | Acid catalyst |

| Temperature | Reflux | Reaction temperature |

| Reaction Time | 4-6 hours | Duration of reaction |

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

HPLC analysis method for "Methyl 2-hydroxy-4-phenylbenzoate" purity

An Application Note and Protocol for the HPLC Purity Analysis of Methyl 2-hydroxy-4-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the purity of this compound using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol is designed for accuracy, precision, and reliability, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. This application note includes detailed methodologies for system suitability, sample and standard preparation, and data analysis.

Introduction

This compound is an aromatic ester with potential applications in various fields, including pharmaceuticals and material science. Ensuring the purity of this compound is critical for its efficacy and safety in any application. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from any impurities. This document outlines a reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound.

Proposed HPLC Method

Based on the analysis of structurally similar compounds, such as substituted benzoates and biphenyl derivatives, the following HPLC conditions are proposed. A reversed-phase C18 column is selected for its versatility in separating non-polar to moderately polar compounds. A gradient elution with a mobile phase consisting of acetonitrile and water (with a formic acid modifier to ensure good peak shape) is employed to achieve optimal separation of the main peak from potential impurities. A Photo Diode Array (PDA) detector is recommended to monitor the elution profile across a range of wavelengths, with 254 nm suggested as a primary wavelength for quantification due to the aromatic nature of the analyte.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | Photo Diode Array (PDA) |

| Detection Wavelength | 254 nm (or experimentally determined λmax) |

| Run Time | 25 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 60 | 40 |

| 25.0 | 60 | 40 |

Experimental Protocols

System Suitability Testing

To ensure the HPLC system is performing correctly before sample analysis, a system suitability test must be conducted.[1][2][3][4][5]

-

Prepare a standard solution of this compound at a concentration of approximately 0.1 mg/mL.

-

Inject the standard solution six replicate times.

-

Evaluate the system suitability parameters against the acceptance criteria outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Standard Solution Preparation

Accurate preparation of the standard solution is crucial for the quantification of the analyte.[6][7]

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in a diluent (e.g., 50:50 acetonitrile:water) and make up to the mark. This yields a stock solution of 0.1 mg/mL.

-